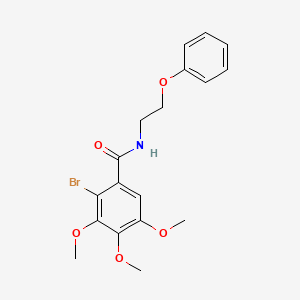
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is a natural compound found in many plants and fruits. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis.
作用機序
The mechanism of action of DBM is not fully understood, but it is believed to work through various pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS), both of which are involved in cancer growth and inflammation. DBM also activates the Wnt/β-catenin pathway, which is important for bone formation and maintenance.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. DBM also increases the expression of osteoblast-specific genes, which are important for bone formation.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for research purposes. It also has low toxicity and is well-tolerated in animals. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosage and duration of treatment for DBM are not well-established.
将来の方向性
There are several future directions for DBM research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DBM. Another area of interest is the investigation of the optimal dosage and duration of treatment for DBM in various diseases. Additionally, the potential combination of DBM with other drugs or therapies is also an area of interest for future research.
Conclusion:
In conclusion, DBM is a natural compound with potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis. Its mechanism of action is not fully understood, but it is believed to work through various pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for DBM research, including the development of more efficient synthesis methods and the investigation of optimal dosage and duration of treatment.
合成法
DBM can be synthesized by the reaction of benzoyl chloride with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium hydroxide to form DBM. This method is relatively simple and efficient, making DBM easily accessible for research purposes.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DBM has been found to increase bone density and prevent bone loss in osteoporosis.
特性
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHRSUYCTCLAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-phenyl-1,2-ethanedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)


![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)